molecular formula C21H21NO4 B12362443 5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one

5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one

Cat. No.: B12362443
M. Wt: 351.4 g/mol
InChI Key: BBZGOLNDVQZCIH-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through a cyclization reaction involving a phenyl-substituted acetophenone and a suitable aldehyde under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Hydroxylation: The hydroxyl groups at positions 5 and 7 can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.

    Substitution: The phenyl and piperidine moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying flavonoid chemistry.

    Biology: Investigated for its antioxidant and anti-inflammatory properties, which may have implications in the treatment of various diseases.

    Medicine: Potential use as a therapeutic agent due to its anticancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes and cytokines, reducing inflammation.

    Anticancer Properties: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dihydroxy-8-methoxyflavone: Similar structure but with a methoxy group instead of the piperidine moiety.

    5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one: Similar core structure with different substituents.

Uniqueness

The presence of the piperidine moiety in 5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one distinguishes it from other flavonoids, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one

InChI

InChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3/t14-/m1/s1

InChI Key

BBZGOLNDVQZCIH-CQSZACIVSA-N

Isomeric SMILES

CN1CCCC[C@@H]1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O

Canonical SMILES

CN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.